molecular formula C19H15N3O4 B2511579 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 932962-48-6

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2511579
CAS No.: 932962-48-6
M. Wt: 349.346
InChI Key: UPOUSOKOWHVCMX-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a benzyl group at the 1-position and a 3-nitrophenyl substituent on the amide nitrogen. The nitro group at the 3-position of the phenyl ring and the benzyl moiety likely influence electronic properties, solubility, and target binding.

Properties

IUPAC Name

1-benzyl-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUSOKOWHVCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring. The final step involves the acylation of the dihydropyridine derivative with an appropriate carboxylic acid derivative to form the target compound .

Chemical Reactions Analysis

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties . Its mechanism of action often involves enzyme inhibition, where it binds to specific molecular targets, blocking their activity.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation. For example, molecular docking studies suggest that it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis.

Biological Research

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to modulate enzyme activity provides insights into biochemical pathways and potential therapeutic targets.

Materials Science

The unique structure of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide makes it a candidate for developing novel materials with specific electronic and optical properties. This aspect is particularly relevant in the field of organic electronics and photonics.

Anticancer Activity Study

In a study evaluating the anticancer effects of similar compounds using the MTT assay on HT29 and DU145 cell lines, results indicated that certain derivatives significantly reduced cell viability compared to control groups. This suggests potential therapeutic applications for these compounds in cancer treatment.

Inhibition Studies

Another research focused on the inhibition of elastase by related dihydropyridine derivatives found that these compounds could serve as effective inhibitors for conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD).

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (Benzyl/Phenyl) Molecular Weight (g/mol) Key Structural Features Evidence Source
1-Benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) Benzyl / 3-nitrophenyl 365.34 Nitro group enhances electron withdrawal -
1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Nitrobenzyl / 4-nitrophenyl 383.34 Dual nitro groups; positional isomerism
1-Benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Benzyl / 4-bromo-2-fluorophenyl 419.23 Bromo (steric bulk) and fluoro (bioavailability)
1-Benzyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Benzyl / 4-chlorophenyl 340.78 Chlorine for moderate electron withdrawal
1-[(4-Chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Chlorobenzyl / 3-nitrophenyl 383.79 Chlorobenzyl increases lipophilicity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H / 3-bromo-2-methylphenyl 323.17 Methyl steric hindrance; bromo electronic effects
Key Observations:
  • Positional Isomerism : The 3-nitrobenzyl analog (CAS 941910-38-9) shows reduced solubility due to dual nitro groups, whereas the target compound’s benzyl group balances lipophilicity .
  • Halogen Effects : Bromo and fluoro substituents (e.g., G857-0506) increase molecular weight and may enhance target affinity but reduce metabolic stability .

Crystallographic and Conformational Insights

  • Planar Conformation : Analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation across the amide bridge, a feature critical for stacking interactions in kinase binding pockets .
  • Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds (observed in ) suggest similar packing patterns across analogs, which may influence crystallization efficiency.

Biological Activity

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dihydropyridine Core : This can be achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and an amine.
  • Introduction of Substituents : The nitrophenyl and benzyl groups are introduced via nucleophilic substitution reactions.
  • Purification : The final product is purified through recrystallization or chromatography to achieve the desired yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer activity. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells. The mechanism often involves the inhibition of specific kinases related to cancer cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example, molecular docking studies suggest that it can inhibit the epidermal growth factor receptor (EGFR), which plays a pivotal role in tumor growth and metastasis .

Study on Anticancer Activity

In a study investigating the anticancer effects of related compounds, researchers utilized the MTT assay to evaluate cell viability in HT29 and DU145 cell lines. The results demonstrated that certain derivatives significantly reduced cell viability compared to control groups, suggesting potential therapeutic applications for these compounds in cancer treatment .

Inhibition Studies

Another study focused on the inhibition of elastase by similar dihydropyridine derivatives. The results indicated that these compounds could serve as effective inhibitors, potentially leading to applications in treating conditions associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide compared to other similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideAnticancerEGFR inhibition
N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidineAnticancerEGFR inhibition
Other Dihydropyridine DerivativesElastase inhibitionEnzyme modulation

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